![molecular formula C17H18N2O3S B5518114 ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5518114.png)
ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into its acetylated and propionylated derivatives. These derivatives are then treated with hydrazine hydrate to yield amino-tetrahydropyrimidinones, which upon reaction with aromatic aldehydes produce Schiff bases. This process has been characterized by spectral analysis and evaluated for biological activities, including antimicrobial and anti-inflammatory properties (Narayana et al., 2006).
Molecular Structure Analysis
The molecular structure of derivatives related to the compound of interest has been elucidated through reactions leading to the formation of compounds with defined configurations and substitutions. These structures have been determined by X-ray analysis, showcasing the complexity and versatility of this chemical scaffold (Shipilovskikh et al., 2014).
Chemical Reactions and Properties
Various chemical reactions have been explored to understand the compound's reactivity and the synthesis of novel heterocyclic compounds with potential hypnotic activity. These include reactions with nucleophiles leading to benzothienopyrimidine derivatives and the formation of tricyclic and tetracyclic systems (Ghorab et al., 1995).
Physical Properties Analysis
The physical properties, such as crystal structure and conformation of related compounds, have been studied extensively. These analyses contribute to a deeper understanding of the compound's behavior in different physical contexts, aiding in the prediction and optimization of its chemical and pharmacological applications (Sambyal et al., 2011).
Chemical Properties Analysis
The chemical properties of ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been explored through various synthetic routes. These studies shed light on the compound's reactivity, stability, and potential for further modification, paving the way for its application in diverse chemical and pharmacological fields (Mohareb et al., 2000).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Organic Compounds : Compounds related to ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and explored for their potential biological activities. For instance, the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, which were further treated with aromatic aldehydes to obtain Schiff bases. These compounds were characterized by spectral analysis and screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006).
Antimicrobial and Anti-inflammatory Properties : Schiff bases derived from the related compounds have been evaluated for their antimicrobial and anti-inflammatory properties, highlighting the potential of these compounds in medicinal chemistry and drug design applications. The screening included both antibacterial and antifungal activities, along with the assessment of anti-inflammatory effects, underscoring the versatility of these chemical structures in therapeutic applications (Narayana et al., 2006).
Chemical Reactivity and Structural Analysis
Chemical Reactivity and Cyclization Reactions : The reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has been studied, leading to the formation of novel compounds through cyclization reactions. These reactions have been crucial in expanding the chemical space of benzothiophene derivatives, providing insights into the structural and functional versatility of these compounds (Shipilovskikh et al., 2014).
Structural Determination and X-ray Analysis : The structural elucidation of the products formed from the reactions of related compounds has been accomplished through techniques such as X-ray analysis. This not only confirms the molecular structure of the synthesized compounds but also aids in the understanding of their chemical behavior and potential interactions in biological systems (Shipilovskikh et al., 2014).
properties
IUPAC Name |
ethyl 2-(pyridine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-5-3-4-6-13(12)23-16(14)19-15(20)11-7-9-18-10-8-11/h7-10H,2-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCXEUQOHDTRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.